A Technical Guide to 1-Methyl-4-(phenylsulfonyl)piperazine: Synthesis, Properties, and Applications
A Technical Guide to 1-Methyl-4-(phenylsulfonyl)piperazine: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties that often impart favorable oral bioavailability and aqueous solubility to drug candidates.[1] When functionalized with a phenylsulfonyl group, the resulting scaffold, phenylsulfonylpiperazine, becomes a versatile building block for creating compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[2][3] This guide provides an in-depth examination of a specific, unsymmetrically substituted derivative: 1-Methyl-4-(phenylsulfonyl)piperazine. We will explore its core chemical properties, propose a robust synthetic pathway, and discuss its relevance in the broader context of drug discovery.
Core Chemical and Physical Properties
1-Methyl-4-(phenylsulfonyl)piperazine is an N-substituted piperazine derivative. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent functional groups: a tertiary amine (N-methyl), a sulfonamide linkage, a phenyl ring, and the piperazine core.
Table 1: Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-Methyl-4-(phenylsulfonyl)piperazine | N/A |
| Molecular Formula | C₁₁H₁₆N₂O₂S | Calculated |
| Molecular Weight | 240.32 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Topological Polar Surface Area (TPSA) | 57.75 Ų | Calculated |
| Predicted LogP (XLogP3) | 0.8 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Note: Properties are calculated using standard cheminformatics tools, as direct experimental values are not cataloged in major public databases.
The structure combines the basicity of the N-methyl tertiary amine with the electron-withdrawing nature of the phenylsulfonyl group. The sulfonamide nitrogen is non-basic due to resonance delocalization of its lone pair into the sulfonyl group. The predicted LogP suggests a moderate lipophilicity, indicating a good balance for potential membrane permeability and aqueous solubility. Piperazine and its simple salts are generally soluble in water, a property that can be influenced by temperature and the choice of counter-ion.[4]
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of unsymmetrically N,N'-disubstituted piperazines is a critical task in medicinal chemistry, allowing for the precise tuning of a molecule's properties.[5] A logical and efficient pathway to 1-Methyl-4-(phenylsulfonyl)piperazine involves a two-step sequence: sulfonylation followed by methylation.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine.
Step 1: Synthesis of 1-(Phenylsulfonyl)piperazine (Intermediate)
The initial step involves the mono-sulfonylation of piperazine. This reaction leverages the nucleophilicity of the piperazine nitrogens attacking the electrophilic sulfur of benzenesulfonyl chloride.
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Causality: Using an excess of piperazine or carefully controlling the stoichiometry is crucial to favor mono-substitution over the formation of the di-substituted byproduct, 1,4-Bis(phenylsulfonyl)piperazine.[6] An alternative approach involves the in-situ protonation of piperazine to form piperazine monohydrochloride, which effectively protects one nitrogen atom, simplifying the synthesis of the mono-substituted product.[7]
Experimental Protocol:
-
Setup: To a stirred solution of piperazine (2.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C).
-
Addition: Add benzenesulfonyl chloride (1.0 eq) dissolved in DCM dropwise over 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(phenylsulfonyl)piperazine.
Step 2: N-Methylation to Yield 1-Methyl-4-(phenylsulfonyl)piperazine
The second step is the alkylation of the remaining secondary amine on the piperazine ring. This is a standard nucleophilic substitution reaction.
-
Causality: The secondary amine of the intermediate is sufficiently nucleophilic to react with an alkylating agent like methyl iodide. A mild base such as potassium carbonate is used to neutralize the HI byproduct, driving the reaction to completion. The sulfonamide nitrogen does not react due to its significantly reduced nucleophilicity.
Experimental Protocol:
-
Setup: Combine 1-(phenylsulfonyl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add methyl iodide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 6-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate. The final product, 1-Methyl-4-(phenylsulfonyl)piperazine, can be further purified by chromatography or recrystallization.
Analytical Characterization
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.
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¹H NMR: Expected signals would include a singlet for the N-methyl protons (~2.3-2.5 ppm), multiplets for the piperazine ring protons (typically two distinct sets of signals, one adjacent to the methyl group and one adjacent to the sulfonyl group, ~2.5-3.2 ppm), and multiplets for the aromatic protons on the phenylsulfonyl group (~7.5-7.9 ppm).[8][9]
-
¹³C NMR: The spectrum should show distinct signals for the methyl carbon, the four piperazine carbons (which may show two or four signals depending on symmetry and solvent), and the aromatic carbons.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a strong signal for the molecular ion [M+H]⁺ at m/z 241.10.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the sulfonyl group (strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ for asymmetric and symmetric SO₂ stretching, respectively) and C-H bonds of the aliphatic and aromatic systems.[10][11]
Applications in Drug Discovery and Medicinal Chemistry
The phenylsulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing agents with potent biological activity.
-
Anticancer Activity: Numerous studies have demonstrated the antiproliferative effects of phenylsulfonylpiperazine derivatives.[12] These compounds have shown significant growth inhibitory activity against various cancer cell lines, including human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and pancreatic carcinoma (PANC-1).[12] The sulfonamide moiety is a key pharmacophore in many antitumor agents, and its incorporation into a piperazine structure can enhance this activity.[13] Research suggests that substitutions on the phenyl ring, such as halogens, can further increase the antitumor potential of these molecules.[3]
-
Broad Pharmacological Relevance: The piperazine heterocycle is a component in a vast array of FDA-approved drugs targeting a wide spectrum of diseases.[5][14] Its derivatives have been investigated as anti-infective, neuroactive, and anti-inflammatory agents.[2] The structural rigidity and basic nitrogen centers of the piperazine ring allow it to effectively interact with biological targets like G-protein coupled receptors, ion channels, and enzymes, while also providing a synthetic handle to optimize ADMET properties.[1] The N-methyl group, as seen in 1-methylpiperazine, is a common feature in many active pharmaceutical ingredients, where it often serves to increase potency or modify solubility and metabolic stability.[15]
Safety and Handling
While a specific safety data sheet for 1-Methyl-4-(phenylsulfonyl)piperazine is not available, hazard information can be inferred from related compounds. N-methylpiperazine is known to be corrosive and can cause severe skin burns and liver damage with prolonged exposure.[16] Standard laboratory safety protocols should be strictly followed when handling this and related compounds. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
1-Methyl-4-(phenylsulfonyl)piperazine is a compound of significant interest built upon a scaffold with proven utility in drug discovery. Its chemical properties, characterized by a blend of basic and electron-withdrawing functionalities, make it an attractive starting point for library synthesis and lead optimization. The robust and logical synthetic pathway presented here provides a clear method for its preparation and validation. As research into novel therapeutics continues, the strategic functionalization of the phenylsulfonylpiperazine core, as exemplified by this N-methyl derivative, will undoubtedly continue to yield compounds with potent and selective biological activities.
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